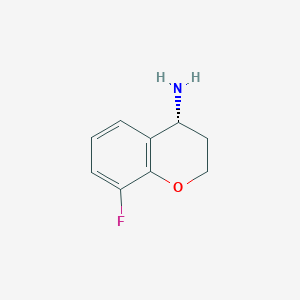

(4R)-8-Fluorochromane-4-ylamine

概述

描述

(4R)-8-Fluorochromane-4-ylamine is a chemical compound that belongs to the class of fluorinated amines It features a chromane ring system with a fluorine atom at the 8th position and an amine group at the 4th position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-8-Fluorochromane-4-ylamine typically involves the following steps:

Starting Material: The synthesis begins with a chromane derivative.

Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Amination: The introduction of the amine group at the 4th position can be carried out using reductive amination techniques. This involves the reaction of the corresponding ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

(4R)-8-Fluorochromane-4-ylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Compounds with different functional groups replacing the fluorine atom.

科学研究应用

Medicinal Chemistry Applications

1. Drug Development

The compound's fluorinated structure enhances its bioavailability and metabolic stability, making it a candidate for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, which are crucial in designing effective pharmaceuticals. For instance, research has indicated that incorporating fluorine into aromatic amino acids can significantly alter their interaction with biological targets, enhancing their therapeutic efficacy .

2. Neuropharmacology

(4R)-8-Fluorochromane-4-ylamine has been investigated for its potential effects on neuropeptide receptors. Studies have shown that fluorinated derivatives can modulate receptor activity, providing insights into their mechanisms of action in neurological disorders .

3. Anticancer Research

Fluorinated compounds are being explored as anticancer agents due to their ability to interfere with cellular processes. The unique properties of this compound allow it to potentially inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Materials Science Applications

1. Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in various analytical techniques. Its ability to emit fluorescence makes it suitable for applications in imaging and diagnostics, particularly in biological systems where tracking molecular interactions is essential .

2. Polymer Chemistry

The compound can be integrated into polymer matrices to enhance the material's properties, such as thermal stability and mechanical strength. The incorporation of fluorinated moieties is known to improve the hydrophobicity of polymers, which is beneficial in creating coatings and films with specific functional characteristics .

Biochemical Applications

1. Enzyme Activity Modulation

Research indicates that this compound can influence enzyme activity through its interactions with active sites. By modifying enzyme kinetics, this compound has the potential to serve as a tool in studying enzyme mechanisms and developing enzyme inhibitors .

2. Protein Labeling

The compound's unique chemical structure allows it to be used in protein labeling techniques. Its incorporation into peptides can facilitate the study of protein interactions and dynamics through advanced spectroscopic methods like NMR or fluorescence microscopy .

Data Tables

Case Study 1: Neuropharmacological Effects

A study conducted by Kubyshkin et al. explored the neuropharmacological effects of fluorinated amino acids, including this compound. The findings indicated significant modulation of receptor activity, suggesting potential therapeutic applications in treating neurological disorders.

Case Study 2: Anticancer Activity

In a recent investigation, researchers assessed the anticancer properties of several fluorinated compounds, including this compound. The results demonstrated that this compound effectively inhibited tumor growth in vitro by targeting specific signaling pathways associated with cancer cell proliferation.

作用机制

The mechanism of action of (4R)-8-Fluorochromane-4-ylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

(4R)-8-Chlorochromane-4-ylamine: Similar structure but with a chlorine atom instead of fluorine.

(4R)-8-Bromochromane-4-ylamine: Similar structure but with a bromine atom instead of fluorine.

(4R)-8-Iodochromane-4-ylamine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(4R)-8-Fluorochromane-4-ylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry for enhancing the metabolic stability and bioavailability of compounds.

生物活性

(4R)-8-Fluorochromane-4-ylamine is a chemical compound with the molecular formula and a CAS number of 46911919. It has gained attention in recent pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurochemical pathways. Although specific mechanisms are still under investigation, preliminary studies suggest that it may exhibit properties similar to known neuroactive compounds.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Initial studies have shown that this compound may offer protection against neurodegenerative processes, potentially through antioxidant mechanisms.

- Antidepressant-like Activity : Animal models have suggested that this compound could exhibit antidepressant-like effects, possibly by modulating serotonin and norepinephrine levels.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by neuroinflammation.

Case Studies

- Neuroprotection in Rodent Models : A study evaluated the neuroprotective effects of this compound in rodent models of induced oxidative stress. Results indicated a significant reduction in markers of oxidative damage compared to control groups.

- Behavioral Assessment for Antidepressant Activity : In a forced swim test, rodents treated with this compound displayed decreased immobility times, suggesting potential antidepressant effects.

Data Table: Summary of Biological Activities

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggest that the compound exhibits low toxicity in standard assays; however, further studies are needed to fully understand its safety profile across different dosages and administration routes.

Toxicity Assessment

- Acute Toxicity : Initial studies indicate no significant acute toxicity at therapeutic doses.

- Chronic Exposure : Long-term studies are ongoing to evaluate any potential cumulative effects or toxicity.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended to confirm the enantiomeric purity of (4R)-8-Fluorochromane-4-ylamine?

Methodological Answer: Enantiomeric purity can be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) under optimized mobile-phase conditions (e.g., hexane:isopropanol 90:10). Complementary techniques include NMR with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to resolve stereochemical shifts. Cross-validation with polarimetry or X-ray crystallography (if single crystals are obtainable) is advised to ensure robustness .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Prioritize hazard assessments based on structural analogs (e.g., fluorinated chromane derivatives). Use gloveboxes or fume hoods for synthesis/purification to minimize inhalation risks. Implement acute toxicity testing (OECD 423 guidelines) and skin sensitization assays (LLNA) to establish safety thresholds. Contingency plans for fluorinated compound spills should include neutralization with calcium carbonate and disposal via certified hazardous waste channels .

Q. How can researchers design dose-response studies to evaluate this compound’s neuropharmacological activity?

Methodological Answer: Use a tiered approach:

- In vitro: Primary neuronal cultures exposed to 0.1–100 µM concentrations, measuring cAMP/PKA pathway activation via FRET-based biosensors.

- In vivo: Rodent models (e.g., Morris water maze) with doses calibrated to plasma concentrations matching in vitro effective ranges. Include positive controls (e.g., Rolipram) and blinded randomization to reduce bias .

Advanced Research Questions

Q. How can discrepancies between in vitro binding affinity and in vivo efficacy of this compound be resolved?

Methodological Answer: Investigate pharmacokinetic factors (e.g., blood-brain barrier permeability via LC-MS/MS quantification of brain homogenates). Perform metabolomic profiling (UHPLC-HRMS) to identify active metabolites or degradation products. Use knock-in animal models with humanized PDE4B isoforms to reconcile interspecies variability .

Q. What strategies address conflicting reports on the stereospecificity of this compound’s metabolic pathways?

Methodological Answer: Conduct isotope-tracing studies (-labeled compound) with liver microsomes to track stereochemical retention during Phase I/II metabolism. Pair with molecular docking simulations (AutoDock Vina) to compare binding orientations of (4R) vs. (4S) enantiomers in CYP450 isoforms. Validate findings using chiral stationary phase LC-MS to isolate and quantify metabolites .

Q. How should researchers design experiments to assess long-term stability of this compound under varying storage conditions?

Methodological Answer: Apply ICH Q1A guidelines for accelerated stability testing:

- Store samples at 25°C/60% RH, 40°C/75% RH, and -80°C (control).

- Analyze degradation products monthly via UPLC-PDA-ELSD and assess enantiomeric purity (chiral HPLC). Use Arrhenius modeling to predict shelf-life and identify degradation-prone functional groups (e.g., fluorochromane amine oxidation) .

Q. What methodologies clarify contradictory data on this compound’s off-target effects in kinase inhibition assays?

Methodological Answer: Employ kinome-wide profiling (e.g., KINOMEscan®) at 1 µM and 10 µM concentrations to identify off-target hits. Validate hits using in-cell thermal shift assays (CETSA) and structural analysis (cryo-EM of compound-kinase complexes). Cross-reference with transcriptomic data (RNA-seq) from treated cell lines to distinguish direct vs. compensatory effects .

Q. Data Contradiction & Validation

Q. How can researchers reconcile inconsistent results in this compound’s cytotoxicity across cell lines?

Methodological Answer: Standardize assay conditions (e.g., passage number, serum concentration) and include isogenic cell lines to control for genetic drift. Perform high-content imaging (e.g., IncuCyte®) to monitor real-time apoptosis/necrosis. Use meta-analysis frameworks (e.g., random-effects models) to quantify inter-study heterogeneity and identify confounding variables (e.g., hypoxia, pH gradients) .

Q. What statistical approaches are suitable for analyzing non-linear dose responses in this compound studies?

Methodological Answer: Apply four-parameter logistic models (e.g., Hill equation) to fit sigmoidal curves. Use Akaike information criterion (AIC) to compare linear vs. non-linear models. For outlier management, employ robust regression (e.g., Huber loss function) or Bayesian hierarchical modeling to account for lab-specific variability .

属性

IUPAC Name |

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACNHXAKSMYNU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677278 | |

| Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750571-31-4 | |

| Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。